molecular formula C22H19N7O2 B2410311 N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide CAS No. 1005975-21-2

N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide

Cat. No.: B2410311
CAS No.: 1005975-21-2
M. Wt: 413.441
InChI Key: DUMAFZIATSRRLP-UHFFFAOYSA-N
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Description

N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide is an intriguing compound in the field of medicinal chemistry. It represents a class of molecules with potential therapeutic applications due to its complex structure and promising biological activities. The compound is noted for its interaction with various biological targets, making it a focal point of research in multiple scientific disciplines.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis begins with the procurement of 2,3-dimethylphenyl, 1H-pyrazolo[3,4-d]pyrimidine, and furan-2-carboxylic acid.

  • Step-by-Step Synthesis:

    • The initial step involves the formation of 1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine through a condensation reaction.

    • Subsequent methylation yields 1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazole.

    • Final coupling with furan-2-carboxylic acid using peptide coupling reagents like EDCI/HOBt produces the desired compound.

Industrial Production Methods: In industrial settings, the synthesis is optimized for scale. It involves:

  • Utilizing continuous flow reactors to enhance reaction efficiency.

  • Employing robust purification techniques like recrystallization and chromatography for high yield and purity.

Types of Reactions:

  • Oxidation: This compound can undergo oxidative transformations, particularly at the pyrazole rings.

  • Reduction: Certain reducing agents can target the pyrimidine and pyrazole moieties, altering their oxidation state.

  • Substitution: The compound exhibits nucleophilic substitution, especially at the furan-2-carboxamide group.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like m-chloroperbenzoic acid.

  • Reduction: Reducing agents such as lithium aluminum hydride.

  • Substitution: Reagents like alkyl halides under basic conditions.

Major Products Formed:

  • Oxidized derivatives primarily altering the electronic distribution in the pyrazole rings.

  • Reduced forms showcasing changes in the pyrimidine and pyrazole moieties.

  • Substituted products where the furan-2-carboxamide group undergoes modifications.

Scientific Research Applications

N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide is extensively explored for:

  • Chemistry: : Investigating new synthetic methodologies and reaction mechanisms.

  • Biology: : Studying its interaction with enzymes and receptors.

  • Medicine: : Potential therapeutic agent for conditions like inflammation, cancer, and neurodegenerative diseases.

  • Industry: : Use as a precursor for creating novel materials with unique properties.

Mechanism of Action

N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide stands out due to:

  • Structural Complexity: : Its multi-ring system provides a unique scaffold compared to simpler analogs.

  • Biological Activity: : Demonstrates higher affinity and selectivity towards biological targets.

  • Pharmacokinetics: : Potential for improved bioavailability and metabolic stability.

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives.

  • Furan-2-carboxamide analogs.

  • Other multi-ring nitrogen-containing heterocycles.

This article provides a comprehensive overview, capturing the essence and complexity of the compound N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide. If there's any specific detail you'd like to delve deeper into, let’s go!

Properties

IUPAC Name

N-[2-[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N7O2/c1-13-6-4-7-17(15(13)3)28-20-16(11-25-28)21(24-12-23-20)29-19(10-14(2)27-29)26-22(30)18-8-5-9-31-18/h4-12H,1-3H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMAFZIATSRRLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=CC=CO5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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